Thulium;dichloride
Description
Historical Perspectives on Divalent Lanthanide Compounds
For many years, the study of divalent lanthanide chemistry was largely confined to three elements: europium (Eu), ytterbium (Yb), and samarium (Sm). wikipedia.org The relative stability of the Eu²⁺ (4f⁷), Yb²⁺ (4f¹⁴), and Sm²⁺ (4f⁶) ions made them accessible, while other lanthanides were considered strictly trivalent. Early attempts to create divalent compounds often resulted in insoluble polymeric materials, which severely limited detailed studies of their reactivity and structure. wikipedia.org
A significant breakthrough occurred with the development of bulky cyclopentadienyl (B1206354) ligands, such as the pentamethylcyclopentadienyl (Cp*) ligand. wikipedia.orgrsc.org These ligands allowed for the isolation of soluble, molecular divalent metallocenes of the "classical" trio, opening the door to extensive reactivity studies. The expansion into "non-classical" divalent lanthanides, including thulium, gained momentum in the late 1990s. A pivotal moment was the synthesis of the first molecular thulium(II) complex, TmI₂(DME)₃ (where DME is 1,2-dimethoxyethane), in 1997. wikipedia.orgillinois.edu This, along with the development of synthetic routes to other diiodides of non-classical divalent lanthanides like neodymium (Nd) and dysprosium (Dy) around the turn of the 21st century, spurred a new wave of investigation into this challenging area of chemistry. rsc.org By 2013, molecular complexes for the entire 4f series, with the exception of radioactive promethium, had been prepared in the +2 oxidation state. researchgate.net
Unique Position of Thulium(II) within the Lanthanide Series
Thulium, the thirteenth element of the lanthanide series, possesses an electron configuration of [Xe] 4f¹³ 6s². chemiplus.net While its most common and stable oxidation state is +3, the +2 state is accessible, characterized by a 4f¹³ electron configuration. researchgate.net This configuration, with its single electron "hole" in the f-shell, is isoelectronic to the stable Yb³⁺ ion and is responsible for many of thulium(II)'s unique properties. researchgate.net
Thulium(II) is categorized as a "non-classical" divalent lanthanide and is known for its extreme reactivity. Divalent thulium compounds are notoriously difficult to synthesize and handle because they are exceptionally powerful reducing agents, readily reacting with many solvents and even atmospheric nitrogen. cnrs.fr Their instability often leads to disproportionation, where the Tm²⁺ ions react with each other to form the more stable Tm³⁺ and metallic Tm⁰. cnrs.fr
The strong reducing power of Tm²⁺ is quantified by its standard reduction potential. The Tm³⁺/Tm²⁺ couple has a highly negative reduction potential, making Tm²⁺ a more potent reductant than the classical divalent ions of samarium, europium, and ytterbium. rsc.orgrsc.org This high reducing potential drives its reactivity but also presents significant synthetic challenges, requiring inert atmospheres and carefully chosen solvent systems. cnrs.fr
| Property | Value |
| Standard Reduction Potential (E°) | |
| Tm³⁺ + e⁻ ↔ Tm²⁺ | -2.3 V |
| Sm³⁺ + e⁻ ↔ Sm²⁺ | -1.55 V |
| Eu³⁺ + e⁻ ↔ Eu²⁺ | -0.35 V |
| Yb³⁺ + e⁻ ↔ Yb²⁺ | -1.05 V |
| Note: Potentials are approximate and can vary with conditions. |
The unique 4f¹³ configuration also imparts interesting magnetic and spectroscopic properties. Researchers have conducted luminescence and electron paramagnetic resonance (EPR) studies on molecular Tm(II) complexes to probe their electronic structure, confirming the 4f¹³ electron configuration experimentally. cnrs.frresearchgate.net Recent research has even shown that certain Tm(II) complexes can exhibit field-induced slow magnetic relaxation, a property of interest for single-molecule magnets. acs.org
Overview of Current Research Landscape on Thulium Dichloride
Current research on thulium dichloride and other Tm(II) compounds is focused on harnessing their potent reactivity and unique electronic properties. The field is active, with investigations into synthesis, reactivity, and potential applications.
One major area of research is the use of Tm(II) complexes in small molecule activation. For example, highly reactive organometallic Tm(II) complexes, stabilized by bulky ligands, have been shown to reductively couple carbon monoxide (CO), leading to the formation of new carbon-carbon bonds and oxygenated products. rsc.orgsemanticscholar.org This reactivity is of fundamental interest for understanding and potentially mimicking industrial processes like the Fischer-Tropsch synthesis.
The synthesis of new, stable thulium(II) coordination compounds remains a key objective. By carefully selecting ligands, chemists aim to control the coordination environment of the Tm²⁺ ion to prevent disproportionation and allow for detailed study. researchgate.netresearchgate.net For instance, simple coordination compounds like [Tm(μ-OTf)₂(dme)₂]n have been synthesized and characterized, serving as valuable starting materials for more complex structures. researchgate.net
Furthermore, there is ongoing research into the material properties of thulium compounds. The unique electronic configuration of Tm(II) makes its compounds, including the dichloride, candidates for novel materials with interesting optical, magnetic, or electrical properties. ontosight.ai While specific applications for thulium dichloride are still in the exploratory phase, potential uses in specialized catalysis are being considered. ontosight.ai
Thulium Dichloride: Properties and Synthesis
Thulium(II) chloride, or thulium dichloride, is an inorganic compound with the chemical formula TmCl₂. wikipedia.org It is a dark green solid at room temperature. wikipedia.orgwebelements.com
| Property | Value | Source(s) |
| Chemical Formula | TmCl₂ | wikipedia.org |
| Molar Mass | 239.839 g/mol | wikipedia.org |
| Appearance | Dark green solid | wikipedia.orgwebelements.com |
| Melting Point | 718 °C | wikipedia.orgwebelements.com |
| Crystal Structure | Strontium Iodide (SrI₂) type | wikipedia.org |
The synthesis of thulium dichloride is most directly achieved through the reduction of thulium(III) chloride with metallic thulium at elevated temperatures. This process, known as comproportionation, is represented by the following equation:
2 TmCl₃ + Tm → 3 TmCl₂ wikipedia.org
Another general synthetic route involves the reduction of thulium trichloride (B1173362) with a strong reducing agent, such as an alkali metal like sodium or potassium, under an inert atmosphere to prevent oxidation of the highly reactive Tm(II) product. ontosight.ai The resulting thulium dichloride can be purified by sublimation. ontosight.ai
Due to its extreme sensitivity to air and moisture, handling thulium dichloride requires stringent anhydrous and anaerobic conditions, typically within a glovebox. It reacts violently with water, producing hydrogen gas and thulium(III) hydroxide, with an initial fading reddish color observed upon contact with water. wikipedia.orgwikipedia.org
Properties
CAS No. |
22852-11-5 |
|---|---|
Molecular Formula |
Cl2Tm-2 |
Molecular Weight |
239.84 g/mol |
IUPAC Name |
thulium;dichloride |
InChI |
InChI=1S/2ClH.Tm/h2*1H;/p-2 |
InChI Key |
GBKYUAAUQWIBAP-UHFFFAOYSA-L |
Canonical SMILES |
[Cl-].[Cl-].[Tm] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Thulium Dichloride Systems
Electronic Structure Analysis of Thulium Dichloride
The electronic structure of a compound governs its fundamental chemical and physical properties. For thulium(II) systems, this analysis is particularly complex due to the presence of a partially filled 4f shell and the proximity of the 5d orbitals, which necessitates sophisticated computational approaches. rsc.org
Density Functional Theory (DFT) has become a primary method for studying lanthanide complexes, offering a favorable balance between computational cost and accuracy. rsc.org While specific DFT studies focusing solely on the simple inorganic salt TmCl₂ are not abundant in published literature, extensive research on related divalent lanthanide complexes, particularly organometallics, provides significant insight.
A key challenge in the DFT modeling of "unconventional" Ln²⁺ ions like Tm²⁺ is the near-degeneracy of the 4f and 5d electronic shells. rsc.org This can make calculations sensitive to the choice of functional and may lead to multiple accessible spin states. rsc.org Early assumptions considered the bonding in divalent lanthanide compounds to be predominantly ionic. rsc.org However, more recent DFT studies on complexes like [(C₅Me₅)₂Sm] have revealed evidence of substantial covalent interaction, challenging the purely ionic model. rsc.org This suggests that the bonding in TmCl₂ would also feature some degree of covalent character, arising from the mixing of ligand orbitals with the metal's valence orbitals.
Table 1: Representative DFT Functionals Used in Lanthanide Chemistry
| Functional Type | Example(s) | Key Features |
|---|---|---|
| Hybrid GGA | B3LYP, PBE0 | Mixes a percentage of exact Hartree-Fock exchange with a Generalized Gradient Approximation functional. Widely used as a baseline. |
| Meta-GGA | M06-L, TPSS | Includes the kinetic energy density in addition to the density and its gradient, often improving accuracy for main group and transition metals. |
| Hybrid Meta-GGA | M06, PW6B95 | Combines features of hybrid and meta-GGA functionals. |
| Double Hybrid | B2PLYP, DSD-PBEP86 | Incorporates a portion of second-order perturbation theory (MP2) for correlation, generally offering higher accuracy at a greater computational cost. uib.no |
This table presents examples of DFT functional classes commonly applied to f-element chemistry, not specific results for TmCl₂.
For heavy elements like thulium (atomic number 69), relativistic effects are not negligible and must be included in high-accuracy ab initio (first-principles) calculations to achieve meaningful results. nih.govacademie-sciences.fr These effects can significantly alter the electronic structure and, consequently, the chemical properties of the element. nih.gov
Relativistic effects are broadly categorized as:
Direct Relativistic Effects: The high nuclear charge causes electrons in s and p orbitals to move at speeds approaching the speed of light. This leads to a relativistic mass increase, causing these orbitals to contract and become more stable (lower in energy). academie-sciences.fr
Indirect Relativistic Effects: The contraction of s and p orbitals provides more effective shielding of the nuclear charge. As a result, the d and f orbitals, which are more diffuse, expand and are destabilized (higher in energy). academie-sciences.fr For thulium, this brings the 4f and 5d orbitals into closer energetic proximity, which is crucial for its chemistry. rsc.org
Accurate theoretical descriptions often require methods beyond standard DFT, such as multiconfigurational approaches (e.g., CASSCF) that can properly handle the complex electronic states arising from the open f-shell. nih.govacs.org Furthermore, rigorous methods like full-potential linearized augmented plane-wave (APW) have been successfully used in conjunction with experimental data to interpret the electronic properties of related lanthanide compounds under various conditions. anl.gov The inclusion of spin-orbit coupling (SOC) is also critical, as it splits the f-orbital energy levels and is a dominant factor in the magnetic and spectroscopic properties of lanthanides. uib.no
Molecular Orbital (MO) theory provides a delocalized picture of electron distribution within a molecule. libretexts.org A full MO analysis for TmCl₂ has not been detailed in the literature, but the principles can be established based on its constituent atoms and findings from related systems. The interaction would involve the valence atomic orbitals of thulium (the 4f¹³, 6s², and empty 5d orbitals) and the 3p orbitals of the two chlorine atoms.
The resulting molecular orbitals would describe the bonding between thulium and chlorine. Based on the high electronegativity difference, the bonding is expected to be primarily ionic. This would manifest in the MO diagram as bonding and non-bonding orbitals that are heavily localized on the chlorine atoms, corresponding to the Cl⁻ anions. However, as DFT studies on analogous compounds suggest, rsc.orgrsc.org some degree of covalency is expected. This would be represented by a small but significant contribution of thulium's 5d and 6s orbitals to the bonding MOs.
Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, are used to quantify the atomic contributions to each MO and assign partial charges to the atoms, providing a quantitative measure of the bond's ionicity. jocpr.comhuntresearchgroup.org.uk
Predictive Modeling of Redox Potentials in Thulium Dichloride
Thulium(II) is recognized as one of the most powerful chemical reductants among the lanthanide ions. acs.org The standard redox potential (E°) for the Tm³⁺/Tm²⁺ couple is a key metric of this reducing power. Computational chemistry allows for the prediction of this potential by calculating the Gibbs free energy change (ΔG) for the reduction reaction. mdpi.comrowansci.com
The core of the calculation involves determining the energy difference between the reduced (TmCl₂) and oxidized (TmCl₃, in a relevant environment) states. rowansci.com A typical computational workflow involves several steps, often including corrections for solvation effects, as these reactions are typically considered in solution.
Table 2: Generalized Workflow for Computational Redox Potential Prediction
| Step | Action | Purpose |
|---|---|---|
| 1 | Geometry Optimization | Find the lowest energy structure for both the reduced (e.g., TmCl₂) and oxidized (e.g., TmCl₃) species in a given solvent model. rowansci.com |
| 2 | Frequency Calculation | Compute vibrational frequencies to obtain thermal corrections (enthalpy and entropy) to the Gibbs free energy. |
| 3 | Single-Point Energy | Perform a high-accuracy energy calculation on the optimized geometries. rowansci.com |
| 4 | Calculate ΔG | Determine the Gibbs free energy of the reaction: ΔG = G(Reduced) - G(Oxidized). |
| 5 | Convert to Potential | Use the Nernst equation (E = -ΔG / nF) to convert the free energy change to a redox potential relative to a reference. researchgate.net |
This table outlines a general methodology and does not represent a specific calculation for TmCl₂.
Significant challenges exist in accurately predicting redox potentials for lanthanides. As demonstrated in detailed studies on samarium diiodide (SmI₂), a close analogue, standard DFT methods can produce large errors. uib.no Two critical factors are:
Spin-Orbit Coupling (SOC): The stabilization from SOC is substantially different for the Sm(III) and Sm(II) states. Including a standard SOC correction, often derived from atomic energy levels, is crucial for obtaining accurate results. uib.no The same principle applies directly to the Tm³⁺/Tm²⁺ couple.
Delocalization Error: Standard DFT functionals can suffer from delocalization error, which may artificially favor the delocalization of electrons from ligands to the metal, leading to an incorrect description of the electronic state and inaccurate energies. uib.no
Furthermore, the effective redox potential is highly sensitive to the ligand and solvent environment. Studies on Sm(II) halides show that coordination with water can significantly increase the effective reducing power compared to the thermodynamic potential measured under other conditions. acs.org Therefore, any predictive model for TmCl₂ must carefully consider its coordination environment.
Computational Thermodynamics of Thulium Dichloride Formation and Stability
Computational thermodynamics is used to predict the stability of a compound relative to other possible phases or decomposition products. umn.edu A material is considered thermodynamically stable if its formation energy cannot be lowered by either decomposing into competing phases or transforming into an alternative crystal structure (a polymorph). umn.edu
The primary method for these predictions is the CALPHAD (CALculation of PHAse Diagrams) approach. thermocalc.comnumberanalytics.com This methodology combines experimental data (like phase equilibria and thermochemical measurements) with the results of first-principles DFT calculations to create self-consistent thermodynamic databases. numberanalytics.com These databases can then be used to model phase diagrams and predict the stability of compounds like TmCl₂ under various conditions of temperature, pressure, and composition. thermocalc.com
The stability of TmCl₂ can be assessed by calculating its position on a convex hull energy diagram for the Tm-Cl binary system. umn.edu
If TmCl₂ lies on the convex hull, it is predicted to be a stable ground-state phase.
If TmCl₂ lies above the convex hull, it is thermodynamically unstable and predicted to decompose into the neighboring stable phases on the hull (e.g., Tm and TmCl₃).
Table 3: Key Steps in a CALPHAD Assessment for a Binary System (e.g., Tm-Cl)
| Step | Description | Data Sources |
|---|---|---|
| 1. Data Collection | Gather all available experimental information on the system. | Phase diagrams, crystallographic data, enthalpy of formation/mixing measurements. thermocalc.com |
| 2. First-Principles Calculations | Compute the 0 K formation enthalpies of known and hypothetical compounds in the system using DFT. | Quantum chemistry codes (e.g., VASP, Quantum ESPRESSO). thermocalc.com |
| 3. Model Selection | Choose appropriate thermodynamic models (e.g., regular solution, compound energy formalism) for each phase. opencalphad.com | Based on crystal structure and observed physical behavior. |
| 4. Parameter Optimization | Fit the parameters of the chosen models to simultaneously reproduce the experimental and DFT-calculated data. | Specialized software (e.g., Thermo-Calc, OpenCalphad). |
| 5. Database Creation | Store the optimized parameters in a thermodynamic database for future calculations and simulations. thermocalc.com | - |
Advanced Structural Characterization of Thulium Dichloride
X-ray Diffraction Studies of Thulium Dichloride Phases
X-ray diffraction (XRD) is a cornerstone technique for determining the crystalline structure of materials. By analyzing the pattern of diffracted X-rays, one can deduce the arrangement of atoms within a crystal lattice.
Single-crystal X-ray diffraction (SC-XRD) offers the most detailed information about the atomic arrangement within a crystalline solid, including precise bond lengths, bond angles, and unit cell dimensions. uhu-ciqso.esuol.de For thulium dichloride, SC-XRD studies have been crucial in identifying its crystal structure.
Table 1: Crystallographic Data for Thulium Dichloride
| Property | Value | Crystal System | Space Group |
|---|---|---|---|
| Structure Type 1 | SrI₂-type | Orthorhombic | Pnma (No. 62) |
| Structure Type 2 | Baddeleyite-like | Orthorhombic | Pbca (No. 61) |
Note: This interactive table summarizes the known crystal structures of Thulium Dichloride. The SrI₂-type is commonly cited for this compound.
Powder X-ray diffraction (PXRD) is an indispensable tool for identifying the bulk phase purity of a crystalline sample. unt.edulcc-toulouse.fr The technique involves irradiating a powdered sample, which contains a vast number of randomly oriented crystallites, with X-rays. The resulting diffraction pattern is a fingerprint unique to a specific crystalline phase.
For thulium dichloride, PXRD is used to confirm that the bulk material consists of the expected crystalline phase, such as the SrI₂-type structure, and to ensure the absence of impurities like thulium(III) chloride (TmCl₃) or unreacted thulium metal. wikipedia.org While detailed PXRD patterns for thulium dichloride are not broadly published, the technique is standard practice in its synthesis and characterization to verify the material's phase identity against known standards from single-crystal data. sigmaaldrich.comresearchgate.net
Neutron Diffraction Investigations of Magnetic Structures
Neutrons possess a magnetic moment, which allows them to interact with the magnetic moments of atoms in a material. stfc.ac.uk This makes neutron diffraction an unparalleled technique for determining the microscopic magnetic structure of a compound, revealing the arrangement and orientation of atomic magnetic moments. ill.eu
While specific neutron diffraction studies focused solely on thulium dichloride (TmCl₂) are not prominent in the literature, the magnetic properties of elemental thulium have been thoroughly investigated using this method. These studies reveal that thulium metal exhibits complex magnetic ordering that changes with temperature, being paramagnetic above 56 K, antiferromagnetic between 32 and 56 K, and ferromagnetic below 32 K. wikipedia.orgaps.orgnewtondesk.comvedantu.com The antiferromagnetic phase is a simple oscillating structure, which evolves into a complex antiphase domain ferrimagnetic structure at lower temperatures. aps.org
Given that Tm²⁺ is a magnetic ion, TmCl₂ is expected to order magnetically at low temperatures. Neutron diffraction would be the definitive technique to determine the nature of this ordering (e.g., ferromagnetic, antiferromagnetic, or more complex arrangements) and the ordered magnetic moment of the thulium ions within the crystal lattice.
Electron Diffraction and High-Resolution Transmission Electron Microscopy (HRTEM) for Nanoscale Structures
Electron diffraction and HRTEM are powerful techniques for analyzing structures at the nanoscale. deepblock.net HRTEM can provide direct images of the atomic lattice, revealing crystallographic phases, defects, and morphology of individual nanoparticles or thin films. rsc.orgresearchgate.net Electron diffraction patterns, obtained simultaneously in a TEM, provide information about the crystal structure and orientation of these nanoscale regions. deepblock.net
Studies on related transition metal dichlorides (TMCl₂) have demonstrated the utility of these techniques in characterizing nanoscale phenomena, such as the epitaxial growth of 2D layers and the structure of nanowires. csic.esrsc.orgnih.gov For thulium dichloride, HRTEM could be employed to investigate the real structure of nanocrystals, identify stacking faults or other planar defects, and analyze the atomic arrangement at surfaces and interfaces. Electron diffraction would complement this by confirming the crystal structure of individual nanocrystallites, which can be crucial for understanding the properties of nanostructured TmCl₂.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Coordination Environment
Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, element-specific technique for probing the local atomic environment around a particular type of atom. mpg.de It can determine the coordination number, bond distances, and degree of local disorder for the nearest neighboring atoms, making it suitable for crystalline, amorphous, and liquid systems. unimi.itosti.gov
The EXAFS spectrum is measured at an X-ray absorption edge of the element of interest—in this case, the thulium L-edge. The oscillations in the absorption coefficient on the high-energy side of the edge contain information about the atoms surrounding the absorbing thulium atom. mpg.de Analysis of the EXAFS signal for TmCl₂ would yield precise values for the Tm-Cl bond distances and the number of nearest chloride neighbors (the coordination number). nih.gov This information is complementary to XRD, as it provides a picture of the local structure averaged over the entire sample, whereas XRD provides information on the long-range, periodic crystal structure. rsc.org Such data is critical for understanding the chemical bonding and local distortions within the material, which can influence its electronic and magnetic properties.
Sophisticated Spectroscopic Probing of Thulium Dichloride
Electronic Absorption and Luminescence Spectroscopy
Electronic spectroscopy, encompassing both absorption and luminescence techniques, is a primary tool for elucidating the energy level scheme of the divalent thulium ion (Tm²⁺). The electronic configuration of Tm²⁺ is [Xe]4f¹³, which gives rise to a unique set of electronic transitions within the 4f shell (f-f transitions) and between the 4f orbitals and higher-lying orbitals (charge transfer bands).
While detailed spectroscopic data for pure, solid thulium dichloride is scarce in the literature, extensive studies have been conducted on Tm²⁺ ions doped into various crystalline hosts, particularly alkali and alkaline earth halides like CaF₂, SrF₂, and BaF₂. These systems serve as excellent models for understanding the intrinsic electronic properties of the Tm²⁺ ion in a halide coordination environment.
The 4f¹³ electronic configuration of the Tm²⁺ ion results in a relatively simple energy level diagram compared to other lanthanides. The ground state is ²F₇/₂, and the first excited state is ²F₅/₂, arising from spin-orbit coupling. Transitions between these two levels are parity-forbidden (Laporte forbidden) as they occur within the same f-orbital manifold. However, these f-f transitions can become partially allowed through mechanisms like vibronic coupling or the influence of a non-centrosymmetric crystal field, which mixes in character from higher-lying orbitals of opposite parity (e.g., 5d orbitals).
Consequently, f-f transitions for Tm²⁺ are observed in the near-infrared (NIR) region of the spectrum. They are typically characterized by sharp, narrow absorption and emission lines, a hallmark of f-f transitions in lanthanides, as the 4f electrons are well-shielded from the ligand field by the outer 5s and 5p electrons. Luminescence corresponding to the ²F₅/₂ → ²F₇/₂ transition is a key feature of Tm²⁺-containing materials. Studies on Tm²⁺ doped into alkaline-earth fluoride (B91410) crystals have precisely located these transitions.
Table 1: Observed f-f Electronic Transitions for the Tm²⁺ Ion in Fluoride Host Crystals
| Host Crystal | Transition | Wavelength (nm) | Wavenumber (cm⁻¹) | Reference |
| CaF₂ | ²F₇/₂ → ²F₅/₂ | ~1120 | ~8930 | |
| SrF₂ | ²F₇/₂ → ²F₅/₂ | ~1150 | ~8700 | |
| BaF₂ | ²F₇/₂ → ²F₅/₂ | ~1200 | ~8330 |
In addition to the weak, sharp f-f transitions, thulium dichloride complexes can exhibit charge transfer (CT) bands. These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligands. Unlike f-f transitions, CT transitions are fully allowed by selection rules, resulting in very broad and intense absorption bands, often with molar absorptivities (ε) exceeding 50,000 L mol⁻¹ cm⁻¹. wikipedia.orglibretexts.org
For a thulium(II) chloride system, the most likely type of charge transfer is a Ligand-to-Metal Charge Transfer (LMCT). This process involves the promotion of an electron from a filled orbital predominantly of chloride character (e.g., a non-bonding p-orbital) to an empty or partially filled orbital on the thulium ion (specifically, the hole in the 4f shell).
Cl⁻(p) → Tm²⁺(4f)
This transition effectively results in the transient oxidation of the chloride ligand and reduction of the metal center. The energy required for this transition is sensitive to the oxidizing power of the metal ion and the reducing nature of the ligand. Given that Tm²⁺ is readily oxidized to Tm³⁺, it provides a relatively low-energy acceptor orbital, suggesting that LMCT bands for TmCl₂ would likely occur in the ultraviolet or visible region of the spectrum. The exact energy and intensity of these bands are highly dependent on the specific coordination geometry and solvent environment, which can influence the energies of the involved molecular orbitals. libretexts.org
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Lattice Dynamics
For a simple triatomic molecule like TmCl₂ in the gas phase, one would expect 3N-5 = 4 vibrational modes for a linear geometry or 3N-6 = 3 modes for a bent geometry. libretexts.org In the solid state, the vibrations are more complex and are described as lattice phonons. The primary modes of interest are the stretching and bending vibrations of the Tm-Cl bonds.
Direct experimental IR and Raman spectra for solid TmCl₂ are not widely reported. However, insights can be gained from studies on related lanthanide halide systems, such as lanthanide trichlorides in molten alkali chloride eutectics. In these environments, lanthanide ions often form octahedral complex ions, [LnCl₆]³⁻. Raman spectroscopy of these melts reveals characteristic polarized bands assigned to the symmetric stretching mode (ν₁) and depolarized bands from other modes (e.g., ν₅) of the octahedral unit. rsc.orgresearchgate.net For example, in molten LiCl-KCl eutectic, the ν₁ mode for [NdCl₆]³⁻ is observed around 250-270 cm⁻¹. rsc.org While this pertains to a trivalent ion in a different phase, it provides a reasonable estimate for the energy range of Tm-Cl stretching vibrations.
Table 2: Representative Vibrational Frequencies for Lanthanide-Chloride Species in Molten Salts
| System | Species | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| NdCl₃ in molten ACl | [NdCl₆]³⁻ | ν₁ (A₁g, symmetric stretch) | 240 - 270 | rsc.org |
| NdCl₃ in molten ACl | [NdCl₆]³⁻ | ν₅ (F₂g, bending) | ~120 | rsc.org |
Note: Data is for trivalent lanthanide complexes in molten salts and serves as an approximation for the vibrational energies in a divalent thulium chloride system.
Magnetic Resonance Spectroscopy
Magnetic resonance techniques are powerful for probing the electronic and nuclear environment of the thulium ion and its ligands.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying species with unpaired electrons, such as the Tm²⁺ ion (4f¹³ configuration). The single unpaired electron spin gives rise to a total electronic spin S=1/2, making it an ideal candidate for EPR studies.
The EPR spectrum of a Tm²⁺ ion is influenced by its interaction with an external magnetic field (the Zeeman effect), the spin-orbit coupling, and the crystal field environment. Furthermore, the nuclear spin of the only stable thulium isotope, ¹⁶⁹Tm (I=1/2), couples with the electron spin, leading to hyperfine splitting of the EPR signal into a characteristic doublet.
Studies of Tm²⁺ doped into SrCl₂ crystals, which provide a chloride environment with cubic symmetry, have been particularly informative. The spectrum is typically described by a spin Hamiltonian, and the position of the resonance is characterized by the g-factor. For an isolated ion in a perfectly cubic field, the g-factor would be isotropic. Any distortion from cubic symmetry would lead to an anisotropic g-tensor.
Table 3: Representative EPR Parameters for the Tm²⁺ Ion in a Chloride Host
| Host | Isotope | Nuclear Spin (I) | g-factor | Hyperfine Constant (A) |
| SrCl₂ | ¹⁶⁹Tm | 1/2 | ~3.4-3.5 | ~330 G |
Note: Values are approximate and can vary based on experimental conditions and specific site symmetry.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for determining molecular structure by probing nuclear spins. However, its application to paramagnetic compounds like thulium dichloride presents significant challenges. The presence of the unpaired electron on the Tm²⁺ ion creates a strong local magnetic field. This field can dramatically influence the NMR signals of nearby ligand nuclei (e.g., ³⁵Cl, ³⁷Cl, or other coordinated species).
The primary effects are:
Paramagnetic Shift: The resonance frequencies of ligand nuclei can be shifted by hundreds of parts per million (ppm) from their usual diamagnetic positions. This shift contains valuable information about the metal-ligand distance and the distribution of spin density.
Signal Broadening: The fluctuating magnetic field from the paramagnetic center provides a very efficient mechanism for nuclear spin relaxation. This leads to extremely rapid decay of the NMR signal, resulting in very broad resonance lines that can be difficult or impossible to detect with standard NMR equipment.
Due to this severe broadening, obtaining high-resolution NMR spectra of ligands directly coordinated to a paramagnetic center like Tm²⁺ is often not feasible. No specific NMR studies detailing the ligand environment in pure thulium dichloride have been reported in the literature. Such studies are generally more successful for lanthanide ions with very short electron relaxation times, which can average out the paramagnetic effects and lead to sharper, observable signals.
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The fundamental principle of XPS involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
In the context of thulium dichloride, XPS is an invaluable tool for verifying the +2 oxidation state of the thulium ion. The binding energy of a core electron is sensitive to the chemical environment and oxidation state of the atom. A change in the oxidation state alters the electron density around the nucleus, leading to a measurable shift in the core level binding energies. For a cation, a higher positive oxidation state results in a higher binding energy due to the increased electrostatic attraction between the core electrons and the nucleus.
Therefore, the Tm 4f and related core level spectra for TmCl₂ would be expected to show binding energies that are distinct from that of metallic thulium (Tm⁰) and the more common trivalent thulium (Tm³⁺) compounds. By comparing the experimentally obtained binding energies for the thulium core levels in thulium dichloride with established values for thulium in its various oxidation states, a definitive assignment of the +2 state can be made.
Similarly, the chlorine 2p (Cl 2p) spectrum would provide information about the chemical state of the chlorine atoms. In an ionic compound like thulium dichloride, the chlorine is expected to be in the -1 oxidation state (Cl⁻). The Cl 2p spectrum typically shows a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) due to spin-orbit coupling. The binding energy of these peaks would be characteristic of a metal chloride. thermofisher.comthermofisher.com
Below is an interactive table summarizing the expected XPS binding energies for the constituent elements of thulium dichloride.
| Element | Core Level | Expected Binding Energy (eV) | Notes |
| Thulium (Tm) | 4f | Shifted to a lower binding energy compared to Tm³⁺ compounds. | The precise binding energy for Tm²⁺ is not widely documented and would be a key finding of an experimental study. |
| Chlorine (Cl) | 2p₃/₂ | ~198.5 - 199.0 | Characteristic of metal chlorides. thermofisher.comthermofisher.comxpsfitting.com |
| Chlorine (Cl) | 2p₁/₂ | ~200.1 - 200.6 | The spin-orbit splitting for Cl 2p is approximately 1.6 eV. thermofisher.comresearchgate.net |
Note: The binding energies can be influenced by factors such as sample charging, surface contamination, and the specific instrument calibration. Therefore, referencing the C 1s peak of adventitious carbon at 284.8 eV is a standard practice for charge correction.
Mössbauer Spectroscopy for Hyperfine Interactions (if applicable to Tm-2+)
Mössbauer spectroscopy is a highly sensitive technique that probes the local chemical, electronic, and magnetic environment of a specific isotope within a solid matrix. It is based on the recoil-free resonant absorption and emission of gamma rays by atomic nuclei. The primary isotope of thulium suitable for Mössbauer spectroscopy is ¹⁶⁹Tm.
The applicability of Mössbauer spectroscopy to thulium dichloride would be to investigate the hyperfine interactions of the ¹⁶⁹Tm nucleus. These interactions arise from the coupling of the nuclear moments (magnetic dipole and electric quadrupole) with the surrounding electronic and magnetic fields. liv.ac.uk The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), the quadrupole splitting (ΔEᵩ), and, if magnetically ordered, the magnetic hyperfine field (Bhf).
Isomer Shift (δ): The isomer shift is a measure of the difference in the s-electron density at the nucleus between the source and the absorber. It is sensitive to the oxidation state and the covalency of the chemical bonds. A Mössbauer spectrum of TmCl₂ would exhibit an isomer shift characteristic of the Tm²⁺ ion, which would be different from that of Tm³⁺ or metallic thulium.
Quadrupole Splitting (ΔEᵩ): Quadrupole splitting arises from the interaction of the nuclear electric quadrupole moment with a non-spherically symmetric electric field gradient (EFG) at the nucleus. A non-zero quadrupole splitting in the ¹⁶⁹Tm spectrum of thulium dichloride would indicate a distortion from cubic symmetry in the local environment of the thulium ion.
The following table outlines the relevant nuclear properties of ¹⁶⁹Tm for Mössbauer spectroscopy.
| Parameter | Value |
| Isotope | ¹⁶⁹Tm |
| Natural Abundance | 100% |
| Gamma-Ray Energy | 8.401 keV |
| Half-life of Excited State | 3.9 ns |
| Nuclear Spin (Ground State) | 1/2+ |
| Nuclear Spin (Excited State) | 3/2+ |
Reactivity and Mechanistic Studies of Thulium Dichloride
Redox Chemistry of Thulium Dichloride
The redox chemistry of divalent thulium compounds is dominated by their capacity to act as strong one-electron reductants. While multi-electron transformations are less common, they can be achieved, often mediated by the choice of ligand environment which can act as an electron reservoir. researchgate.net
Divalent thulium is recognized as a powerful single-electron source, a property that drives its utility in a range of chemical transformations. chemrxiv.org The mechanism of these reactions is centered on a single-electron transfer (SET) from the Tm(II) center to a substrate. numberanalytics.com This process generates a radical intermediate from the substrate and the stable Tm(III) ion. numberanalytics.com The high reducing power of Tm(II) complexes, which is stronger than that of more commonly used divalent lanthanides like Sm(II) and Yb(II), allows them to react with challenging substrates. rsc.org
The effective reducing power of thulium(II) diiodide (TmI₂), a frequently used surrogate for TmCl₂, has been demonstrated in its reactions with various cyclic unsaturated hydrocarbons. nih.gov Some Tm(II) compounds have proven to be effective reagents for the reduction of substrates such as unsaturated hydrocarbons and ketones. illinois.edu The fundamental principle behind these reactions is the transfer of a single electron, which leads to the formation of radical species that can undergo subsequent reactions. numberanalytics.com This reactivity is distinct from multi-electron transfer mechanisms and is characterized by its dependence on the redox properties of the reactants. numberanalytics.com
Table 1: Examples of Single-Electron Transfer Reactivity of Divalent Thulium Complexes
| Divalent Thulium Reagent | Substrate | Product Type | Reference |
| TmI₂(DME)₃ | Cyclic Unsaturated Hydrocarbons | Reduced Hydrocarbons | nih.gov |
| Tm(II) Complexes | Ketones | Alcohols | illinois.edu |
| [Tm(Cp*)₂(OEt₂)] | Fluorinated Olefins/Aromatics | C-F Activated Products | rsc.org |
A notable example of multi-electron reactivity is the reductive coupling of carbon monoxide (CO) mediated by a divalent thulium organometallic complex. The complex [Tm(Cpᵗᵗᵗ)₂] (where Cpᵗᵗᵗ = 1,2,4-tris(tert-butyl)cyclopentadienyl) reacts with CO to achieve selective dimerization and trimerization, yielding ethynediolate (C₂O₂²⁻) and ketenecarboxylate (C₃O₃²⁻) complexes, respectively. chemrxiv.orgrsc.org This transformation represents a formal two-electron and four-electron reduction of the CO molecules, respectively, with the two electrons originating from the oxidation of two Tm(II) centers to Tm(III). chemrxiv.org DFT calculations suggest a stepwise chain growth mechanism for the CO homologation. rsc.org This type of reaction, where multiple electrons are transferred in a concerted process, is often facilitated by atom-transfer pathways which help correlate the necessary nuclear motions. iastate.edu
Coordination Chemistry of Divalent Thulium with Donor Ligands
Due to the high reactivity and tendency of simple thulium(II) halides to disproportionate, their isolation and use often rely on the formation of stable coordination complexes with donor ligands, also known as Lewis bases. researchgate.net
Thulium(II) halides readily form adducts with various Lewis bases, such as ethers and crown ethers. The first molecular Tm(II) complex to be structurally characterized was [TmI₂(DME)₃] (DME = 1,2-dimethoxyethane). nih.gov Similarly, the synthesis of thulium(II) N,N-dimethylaminodiboranate complexes from TmI₂ in tetrahydrofuran (B95107) (THF) yields cocrystals of the THF adducts Tm(H₃BNMe₂BH₃)₂(THF)₂ and Tm(H₃BNMe₂BH₃)₂(THF)₃. illinois.edu These adducts are typically synthesized by reacting the thulium dihalide with the desired ligand in an appropriate solvent under an inert atmosphere. illinois.edu
The nature of the donor ligand can significantly influence the structure and properties of the resulting complex. For example, reacting TmI₂ with 18-crown-6 (B118740) produces the complex [Tm(18-crown-6)I₂], which exhibits field-induced slow magnetic relaxation. acs.org The coordination of the donor ligands stabilizes the divalent oxidation state and modulates the reactivity of the thulium center. researchgate.netfu-berlin.de Characterization of these adducts is routinely performed using single-crystal X-ray diffraction, which provides precise information on bond lengths, bond angles, and coordination geometry. researchgate.netillinois.eduacs.org
Table 2: Selected Structural Data for Divalent Thulium Lewis Base Adducts
| Complex | Tm(II) Coordination Number | Key Bond Distances (Å) | Ligand Type | Reference |
| Tm(H₃BNMe₂BH₃)₂(THF)₂ | 8 | Tm-O: ~2.53-2.55; Tm-H: ~2.31-2.53 | THF, Diboranate | illinois.edu |
| Tm(H₃BNMe₂BH₃)₂(THF)₃ | 9 | Tm-O: ~2.59-2.63; Tm-H: ~2.32-2.55 | THF, Diboranate | illinois.edu |
| [Tm(18-crown-6)I₂] | 8 | Tm-O: ~2.55-2.61; Tm-I: ~3.16 | Crown Ether | acs.org |
| [Tm(OTf)₂(dme)₂]n | Not specified | Not specified | Triflate, DME | researchgate.net |
The formation of anionic complexes, often termed 'ate' complexes, involves the coordination of additional anionic ligands to a neutral metal center, resulting in a negatively charged species. tcichemicals.com This process can significantly enhance the reactivity of the metal center. tcichemicals.com In the context of divalent thulium, anionic complexes are typically formed through salt metathesis reactions. nih.gov
A prominent example is the synthesis of anionic sandwich complexes. The reaction of K₂Cot (where Cot = cyclooctatetraenyl) with TmI₂ yields the anionic bis-cyclooctatetraenyl thulium(II) complex, formulated as [K(solvent)ₓ]₂[Tm(Cot)₂]. chemrxiv.org In these structures, the thulium(II) center is sandwiched between two planar cyclooctatetraenyl rings, and the negative charge is balanced by potassium counterions, which are solvated by molecules like THF or coordinated by crown ethers. chemrxiv.org The reactivity of such anionic complexes has been explored, demonstrating their potential in subsequent chemical transformations. nih.govrsc.org For instance, the anionic nature of these complexes makes them potent nucleophiles or reductants for further synthetic applications.
Organometallic Reactivity Mediated by Thulium Dichloride
The organometallic chemistry of divalent thulium is a rich field, largely centered on complexes with cyclopentadienyl (B1206354) (Cp) and its sterically demanding derivatives. researchgate.net These ligands stabilize the Tm(II) center while leaving it sufficiently reactive for applications in synthesis and small molecule activation. researchgate.net The synthesis of these complexes often starts from a thulium(II) dihalide precursor, such as TmI₂(THF)₃, which undergoes a salt metathesis reaction with an alkali metal salt of the cyclopentadienyl ligand. researchgate.net
For example, the reaction of [TmI₂(THF)₃] with sodium 2,5-di-tert-butylphospholyl [Na(Htp)] or sodium di-tert-butylcyclopentadienyl [NaCptt] yields the corresponding organothulium(II) complexes [Tm(Htp)₂(THF)] and [Tm(Cptt)₂(THF)], respectively. researchgate.net A key area of reactivity for these organometallic Tm(II) complexes is the activation of small, inert molecules. As previously mentioned (Section 6.1.2), the base-free complex [Tm(Cpᵗᵗᵗ)₂] can reductively couple carbon monoxide. chemrxiv.orgrsc.org The initial product of CO dimerization, an ethynediolate complex, can be further functionalized. For example, its reaction with CO₂ leads to the formation of a ketenedicarboxylate complex via CO₂ insertion into a Tm-C bond. rsc.org This reactivity highlights the ability of organometallic thulium(II) complexes to mediate complex bond-forming reactions.
Table 3: Selected Organometallic Thulium(II) Complexes and Their Reactivity
| Complex | Ligands | Key Reactivity | Product of Reaction with CO | Reference |
| [Tm(Cpᵗᵗᵗ)₂] | 1,2,4-tris(tert-butyl)cyclopentadienyl | Reductive coupling of CO | Ethynediolate & Ketenecarboxylate complexes | chemrxiv.orgrsc.org |
| [Tm(Htp)₂(THF)] | 2,5-di-tert-butylphospholyl, THF | Stable Tm(II) complex | Not reported | researchgate.net |
| [Tm(Cptt)₂(THF)] | di-tert-butylcyclopentadienyl, THF | Stable Tm(II) complex | Not reported | researchgate.net |
| [K(thf)ₓ]₂[Tm(Cot)₂] | Cyclooctatetraenyl, THF | Anionic SMM precursor | Not reported | chemrxiv.org |
Reductive Coupling and Oligomerization Reactions (e.g., CO, CO₂)
Direct studies on the reaction of thulium dichloride with carbon monoxide (CO) or carbon dioxide (CO₂) are not extensively reported. However, research on related divalent thulium complexes provides significant insight into the expected reactivity. For instance, the organometallic Tm(II) complex, [Tm(Cpttt)₂] (where Cpttt is 1,2,4-tris(tert-butyl)cyclopentadienyl), has been shown to react with CO to produce reductively coupled and oligomerized products. chemrxiv.org
This complex can selectively induce the dimerization or trimerization of CO, leading to the formation of ethynediolate ([C₂O₂]²⁻) and ketenecarboxylate ([C₃O₃]²⁻) complexes, respectively. chemrxiv.org The reaction proceeds through a stepwise mechanism where the initial CO dimerization product can further react with another molecule of CO to form the trimerization product. chemrxiv.org This reactivity highlights the ability of the Tm(II) center to mediate the formation of new C-C bonds between small, unsaturated molecules.
Furthermore, the addition of CO₂ to the ethynediolate complex formed from CO reduction leads to an unprecedented functionalization, resulting in C–H activation of the toluene (B28343) solvent. chemrxiv.org This suggests that Tm(II)-mediated reductive coupling products can themselves be reactive intermediates for further transformations.
While these findings are for an organometallic complex, they strongly suggest that thulium dichloride, as a source of Tm(II), could potentially facilitate similar reductive coupling and oligomerization of CO and CO₂, although likely under different reaction conditions. The oxophilicity of the lanthanide ion is a key driving force in these transformations.
Table 1: Reductive Coupling Products of CO with a Divalent Thulium Complex
| Reactant | Thulium(II) Complex | Product Type | Resulting Ligand | Reference |
| Carbon Monoxide (CO) | [Tm(Cpttt)₂] | Dimerization | Ethynediolate | chemrxiv.org |
| Carbon Monoxide (CO) | [Tm(Cpttt)₂] | Trimerization | Ketenecarboxylate | chemrxiv.org |
C-C and C-X Bond Activation Processes
The activation of stable carbon-carbon (C-C) and carbon-halogen (C-X) bonds is a significant challenge in chemistry. Divalent lanthanide halides, particularly the more reducing ones like thulium diiodide (TmI₂), have shown considerable promise in this area. Thulium diiodide is known to be a more powerful reductant than the widely used samarium diiodide (SmI₂). organic-chemistry.org
Studies have demonstrated the utility of TmI₂ in coupling reactions between alkyl halides and carbonyl compounds. organic-chemistry.org This process inherently involves the activation and cleavage of a C-X bond in the alkyl halide. The reaction is initiated by a single-electron transfer from the Tm(II) center to the alkyl halide, leading to the formation of an alkyl radical and a halide anion. This is a classic example of a reductive C-X bond activation.
Given that TmCl₂ is a source of the highly reducing Tm²⁺ ion, it is expected to be capable of activating C-X bonds in a manner analogous to TmI₂. Its application in promoting reactions such as the Wurtz-type coupling of alkyl halides or the Barbier reaction is therefore conceivable.
Table 2: Comparative Reduction Potentials of Divalent Lanthanide Iodides
| Lanthanide Diiodide | Reduction Potential (V vs. NHE) | Reference |
| SmI₂ | -1.55 | organic-chemistry.org |
| TmI₂ | -2.3 | organic-chemistry.org |
| DyI₂ | -2.5 | organic-chemistry.org |
| NdI₂ | -2.6 | organic-chemistry.org |
Reaction Kinetics and Thermodynamics of Thulium Dichloride-Involved Processes
Detailed kinetic and thermodynamic data for reactions specifically involving thulium dichloride are largely absent from the published literature. The high reactivity and moisture sensitivity of TmCl₂ present significant challenges for such measurements. wikipedia.org However, some thermodynamic properties can be estimated or discussed based on data from related thulium compounds.
Thermodynamic data for thulium trichloride (B1173362) (TmCl₃) and its gaseous associates have been studied, providing insights into the stability of thulium-chlorine bonds. psu.edu The enthalpy of formation for gaseous TmCl₃ and its oligomers has been determined, which can serve as a reference point for theoretical calculations involving TmCl₂.
The thermodynamics of TmCl₂ reactivity are dominated by the favorable oxidation of Tm²⁺ to Tm³⁺. The standard reduction potential for the Tm³⁺/Tm²⁺ couple is approximately -2.3 V, indicating that Tm(II) is a very strong reducing agent. organic-chemistry.org This large negative reduction potential translates to a significant thermodynamic driving force for reactions where TmCl₂ acts as a reductant.
The kinetics of reactions involving TmCl₂ are expected to be rapid, particularly for single-electron transfer processes to suitable substrates. The reaction of TmCl₂ with water, for example, is described as very vigorous. wikipedia.org In organic solvents, the kinetics of reactions with substrates like alkyl halides would likely depend on factors such as substrate structure, solvent, and the presence of any coordinating ligands. However, without specific experimental studies, any discussion of reaction rates remains speculative. The study of reaction mechanisms and kinetics for related systems, such as the palladium(II)-catalyzed deallenylation, shows a strong dependence on chloride concentration, which could also be a factor in TmCl₂ reactivity. rsc.org
Table 3: Known Thermodynamic Data for Thulium Chlorides
| Compound | State | Enthalpy of Formation (ΔfH°₂₉₈) | Reference |
| Thulium Trichloride (TmCl₃) | solid | -966.6 kJ/mol | wikipedia.org |
| Thulium Trichloride (TmCl₃) | gas | -658.1 kJ/mol | psu.edu |
| Dithulium Hexachloride (Tm₂Cl₆) | gas | -1549.3 kJ/mol | psu.edu |
Emerging Academic Applications of Thulium Dichloride and Divalent Thulium Systems
Thulium Dichloride as a Precursor in Inorganic Materials Synthesis
Thulium dichloride serves as a valuable precursor for the synthesis of various inorganic materials, where the divalent state of thulium can be either retained or oxidized to the trivalent state to achieve specific material properties. Its utility stems from its reactivity and ability to be incorporated into different host matrices.
Thulium dichloride is a precursor for creating advanced ceramics and phosphors with tailored optical and structural properties. In the synthesis of these materials, thulium compounds are essential for imparting desired functionalities. stanfordmaterials.com
Advanced Ceramics: Thulium-containing ceramics are noted for their potential use in specialized applications. For instance, thulium has been investigated for its use in ceramic magnetic materials, known as ferrites, which are utilized in microwave equipment. wikipedia.org Thulium oxide, which can be synthesized from precursors like thulium chloride, is used in the production of these ceramics to enhance their thermal stability and other properties. samaterials.comsamaterials.com Research has demonstrated the fabrication of highly transparent thulium-doped YAG (yttrium aluminum garnet) ceramics using solid-state reaction methods. iphy.ac.cn These ceramics exhibit excellent optical quality, making them suitable for laser applications. iphy.ac.cn
Phosphors: Thulium is a key activator in phosphors, which are materials that exhibit luminescence. Thulium-doped phosphors are actively studied for applications such as new white light LED sources and non-contact infrared thermometry. researchgate.net The synthesis of these phosphors often involves the use of thulium precursors, such as thulium nitrate (B79036) or formate, which can be derived from thulium chloride. researchgate.netoptica.org For example, thulium-doped Y₂O₃ nanophosphors have been synthesized for applications in cathodoluminescence and upconversion luminescence bioimaging. optica.org
Table 1: Examples of Thulium-Containing Ceramics and Phosphors
| Material | Precursor Example | Synthesis Method | Key Application |
|---|---|---|---|
| Thulium-doped YAG Ceramic | Thulium Oxide | Solid-state reaction | Laser medium iphy.ac.cn |
| Thulium-doped Y₂O₃ Nanophosphor | Thulium Nitrate | Homogeneous precipitation | Bioimaging optica.org |
| Thulium-doped Ca₃Bi(PO₄)₃ Phosphor | Thulium Oxide | Solid-state reaction | Luminescent material capes.gov.br |
| Thulium-doped SGSO Phosphors | Thulium ions | Sol-gel process | Photoluminescent materials researchgate.net |
Doping Agent in Optoelectronic Materials and Scintillators
The unique electronic configuration of the thulium ion makes it an effective doping agent in various optoelectronic and scintillator materials. Thulium dichloride can serve as a source of thulium ions for these doping processes.
Optoelectronic Materials: Thulium-doped materials are crucial for various optoelectronic devices, particularly in fiber optics and lasers. thescipub.commdpi.com Thulium-doped fiber amplifiers are used to amplify signals in the S-band of optical communications. rp-photonics.com Thulium-doped silica (B1680970) fibers, often prepared using thulium chloride as the precursor, are engineered to enhance fluorescence lifetime, which is critical for developing high-power and ultrafast fiber lasers. mdpi.comresearchgate.net These lasers operate in the eye-safe 2 µm spectral region and have applications in medicine, remote sensing, and military technology. iphy.ac.cnexail.com
Table 2: Applications of Thulium as a Doping Agent
| Host Material | Dopant Source Example | Application | Key Property |
|---|---|---|---|
| Silica Fiber | Thulium Chloride | Fiber Amplifiers, Lasers thescipub.commdpi.com | Enhanced fluorescence lifetime mdpi.com |
| YAG Crystal | Thulium ions | Solid-state lasers iphy.ac.cn | Eye-safe 2 µm emission iphy.ac.cn |
| Calcium Sulfate (B86663) | Thulium ions | Radiation Dosimeters wikipedia.org | Blue fluorescence under UV wikipedia.org |
| Alkaline Earth Aluminosilicate | Thulium ions | Luminescent materials google.com | Double conversion luminescence google.com |
Catalytic Roles of Thulium Dichloride in Organic and Inorganic Transformations
The reactivity of divalent thulium compounds, including thulium dichloride, is being explored for catalytic applications in both homogeneous and heterogeneous systems.
In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often in a liquid solution. fiveable.me Lanthanide complexes, including those of thulium, have been investigated for their catalytic activity in various organic reactions. ontosight.ai Thulium(II) complexes, synthesized from precursors like thulium diiodide, which is chemically similar to thulium dichloride, have shown potential as reducing agents and catalysts in organic synthesis. researchgate.netillinois.edu These complexes can facilitate reactions such as hydrogenation and polymerization. ontosight.ai The catalytic activity is attributed to the unique electronic structures and the ability of the thulium(II) ion to participate in electron transfer processes. ontosight.ai Research into new thulium(II) complexes with various ligands is ongoing to expand their catalytic applications. researchgate.net
Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. google.com While specific examples of thulium dichloride being directly used as a heterogeneous catalyst are not widespread, it can serve as a precursor to catalytically active materials. For instance, thulium oxide, which can be prepared from thulium chloride, can act as a catalyst in certain chemical processes. stanfordmaterials.com Lanthanide compounds, in general, are used in various industrial catalytic applications, such as in petrochemical refining. stanfordmaterials.com The development of heterogeneous catalysts often involves incorporating active metal species onto a solid support, and thulium dichloride could be a source for depositing thulium onto such supports. google.comphyschem.czresearchgate.net
Research into Thulium Dichloride in Magnetic Materials
Thulium and its compounds exhibit interesting magnetic properties, making them subjects of research for the development of new magnetic materials. ontosight.ai Thulium metal shows ferromagnetic, antiferromagnetic, and paramagnetic behavior at different temperatures. vedantu.com This intrinsic magnetic character extends to its compounds.
Thulium chloride, likely in its trivalent form derived from the dichloride, is used as an additive to modify the magnetic properties of materials. made-in-china.com The thulium ions, with their unpaired electrons, can interact with the magnetic moments of other atoms in a material, influencing properties like magnetic ordering and anisotropy. made-in-china.com For example, adding small amounts of thulium chloride to certain rare-earth-based permanent magnets can improve their coercivity and remanence, thereby enhancing their magnetic performance and thermal stability. made-in-china.com Research has also been conducted on magnetic ceramic nanoparticles composed of thulium oxide and hematite, which may have applications in displays, sensors, and flexible electronics. preprints.org The unique magnetic properties of thulium-containing organometallic complexes are also a subject of study in the field of molecular magnetism. ontosight.ai
Future Research Directions and Unresolved Questions for Thulium Dichloride
Challenges in Stabilization and Isolation of Highly Reactive Thulium Dichloride Species
A primary obstacle in the advancement of thulium dichloride chemistry is the inherent instability of the thulium(II) oxidation state. Tm(II) complexes are known for their high reactivity, propensity to disproportionate, and extreme sensitivity to air and moisture. researchgate.netwikipedia.org The reddish-purple thulium(II) compounds can be produced through the reduction of thulium(III) compounds, but they react vigorously with water, producing hydrogen gas and thulium(III) hydroxide. wikipedia.org
The stabilization of thulium dichloride often relies on the coordination of solvent molecules. However, these solvated complexes, such as TmI₂(thf)ₓ prepared in tetrahydrofuran (B95107), are often thermally unstable and prone to desolvation, which complicates their isolation and characterization as stable, crystalline solids. researchgate.net The synthesis of N,N-dimethylaminodiboranate complexes of thulium(II) highlights these challenges, as the thulium(II) iodide starting material must be prepared and used immediately due to its tendency to oxidize. illinois.edu
Future research will need to address these stability issues to unlock the full potential of thulium dichloride in synthesis and materials science. Key research questions include:
What are the precise mechanisms and kinetics of the disproportionation and oxidation reactions of TmCl₂ in various solvent systems?
Can solvent-free or minimally solvated TmCl₂ species be prepared and isolated, and what are their fundamental properties?
What are the thermodynamic parameters governing the stability of the Tm(II) oxidation state, and how can they be manipulated?
Overcoming these challenges will require meticulous experimental techniques, including the use of rigorously anhydrous and anaerobic conditions, and the development of novel synthetic strategies that can kinetically or thermodynamically favor the divalent state.
Exploration of Novel Ligand Architectures for Enhanced Reactivity or Stability
The design and synthesis of innovative ligand architectures are central to controlling the stability and reactivity of thulium dichloride. The ligand environment plays a crucial role in protecting the reactive Tm(II) center from unwanted side reactions and in tuning its electronic and steric properties for specific applications. researchgate.net
Bulky ligands, such as cyclopentadienyl (B1206354) or phospholyl derivatives, have been shown to prevent reductive side reactions by sterically shielding the metal center. researchgate.net The development of tripodal phosphine (B1218219) ligands and tris(pyrazolyl)borates has also been a key strategy in stabilizing metal complexes through threefold symmetry. caltech.edu More recently, the focus has shifted towards even more sophisticated ligand designs. For instance, large-ring ligands like the dianionic cyclooctatetraenyl (Cot) and the monoanionic cyclononatetraenyl (Cnt) have been successfully employed to synthesize linear sandwich complexes with divalent lanthanides, including thulium. rsc.org
The engineering of the metal's coordination sphere using fluorinated β-diketonate ligands in combination with polyethers like diglyme (B29089) has been shown to yield stable, nine-coordinate complexes that are saturated and less susceptible to coordination by water molecules. cambridge.org The electron-withdrawing nature of fluorine atoms in these ligands enhances the complex's stability. cambridge.org
Future exploration in this area will likely focus on:
Multi-dentate and Macrocyclic Ligands: Designing ligands that can completely encapsulate the Tm(II) ion to provide maximum steric and electronic stabilization.
Redox-Active Ligands: Investigating ligands that can participate in electron-transfer processes, potentially offering new pathways for reactivity and catalysis.
Chiral Ligands: Developing chiral ligand frameworks to enable stereospecific transformations catalyzed by thulium(II) complexes, a concept that has been demonstrated with other lanthanides in polymerization catalysis. acs.org
The table below summarizes some ligand types and their potential impact on thulium(II) stabilization and reactivity.
| Ligand Type | Key Features | Potential Impact on Tm(II) Complexes |
| Bulky Ancillary Ligands (e.g., C₅Me₅⁻, substituted phospholyls) | Large steric footprint. | Prevents disproportionation and intermolecular reactions. researchgate.net |
| Tripodal Ligands (e.g., tris(pyrazolyl)borates) | Enforces specific coordination geometries (e.g., C₃ᵥ symmetry). | Can stabilize unusual electronic states and geometries. caltech.edu |
| Large-Ring Aromatic Ligands (e.g., Cot²⁻, Cnt⁻) | Forms sandwich-type complexes. | Provides a unique organometallic environment; potential for novel electronic properties. rsc.org |
| Fluorinated β-diketonates with Polyethers | Electron-withdrawing groups; chelating polyether chains. | Increases thermal stability and volatility; creates coordinatively saturated centers. cambridge.org |
Advancements in In Situ Characterization Techniques for Thulium Dichloride Reactions
Given the transient and highly reactive nature of many thulium dichloride species and their reaction intermediates, advancements in in situ characterization techniques are critical for gaining mechanistic insights. These techniques allow for the observation of species in their native reaction environment without the need for isolation.
The generation of active catalysts in situ is a common practice in lanthanide-mediated polymerization, where the reactive species is formed and immediately consumed in the presence of the substrate. acs.org However, detailed characterization of these transient species remains a challenge. Techniques combining different analytical methods are becoming increasingly powerful. For example, multi-modal in situ studies of solid-state metathesis reactions have utilized a combination of thermogravimetric analysis-mass spectrometry (TGA-MS) and synchrotron X-ray diffraction to follow reaction pathways in real-time. mountainscholar.org
Future research in this domain will need to adapt and refine these techniques for the study of thulium dichloride chemistry in solution and the solid state. Key areas for development include:
Rapid-Scan Spectroscopy: Utilizing stopped-flow techniques coupled with UV-Vis, NIR, or luminescence spectroscopy to capture the formation and decay of short-lived intermediates.
In Situ NMR and EPR Spectroscopy: Developing specialized NMR and EPR (Electron Paramagnetic Resonance) probes and experimental setups that can operate under the rigorous conditions required for Tm(II) chemistry to monitor reaction progress and identify paramagnetic species.
Synchrotron-Based Techniques: Expanding the use of X-ray Absorption Spectroscopy (XAS), including XANES and EXAFS, at synchrotron facilities to probe the electronic structure and local coordination environment of thulium ions during the course of a reaction. rsc.org
The table below outlines some promising in situ techniques and the information they can provide for thulium dichloride reaction studies.
| Technique | Information Provided | Relevance to TmCl₂ Research |
| Stopped-Flow UV-Vis-NIR | Kinetics of fast reactions; detection of transient electronic states. | Elucidating mechanisms of electron transfer and substitution reactions. |
| In Situ NMR/EPR | Structural information on diamagnetic/paramagnetic species in solution. | Characterizing reaction intermediates and catalyst resting states. |
| In Situ XAS (XANES/EXAFS) | Oxidation state; coordination number and geometry; bond distances. | Tracking changes in the Tm electronic structure and coordination environment during catalysis or synthesis. rsc.org |
| TGA-MS | Thermal stability; identification of volatile products. | Studying decomposition pathways and the synthesis of solid-state materials from TmCl₂ precursors. mountainscholar.org |
Theoretical Developments for Comprehensive Understanding of Thulium(II) Electronic States
A thorough theoretical understanding of the electronic structure of thulium(II) is essential for interpreting experimental data and predicting the properties of new thulium dichloride compounds. The presence of a nearly full 4f electron shell (4f¹³) in Tm(II) leads to complex electronic behavior that challenges computational methods. wikipedia.org
Various theoretical approaches have been applied to thulium compounds. The self-interaction corrected local-spin-density approximation has been used to study the electronic structure and valency of thulium monochalcogenides. aps.org The tight-binding linear muffin-tin-orbital (TB-LMTO) method has been employed to investigate electronic structure and high-pressure behavior. researchgate.net More advanced methods combine experimental data with calculations. For instance, X-ray Absorption Near-Edge Spectroscopy (XANES) has been used in conjunction with density functional theory (DFT) and transition dipole moment calculations to probe the electronic configuration of formal Ln(II) ions, confirming that reduction into [Tm(C₅H₄SiMe₃)₃]¹⁻ primarily involves the 4f orbitals. rsc.org
Despite this progress, several unresolved questions remain for theoreticians:
How can the interplay between electron correlation, spin-orbit coupling, and the crystalline electric field in Tm(II) complexes be accurately modeled? aps.org
Can computational models reliably predict the diverse reactivity of thulium dichloride with different substrates?
What is the theoretical basis for the unique photophysical properties, such as luminescence, observed in some Tm(II) complexes? researchgate.net
Future theoretical work will likely involve the application of higher-level computational methods, such as multi-configurational approaches (e.g., CASSCF/CASPT2), to provide a more accurate description of the multi-electron nature of the 4f shell. rsc.org These advanced calculations will be crucial for designing new ligands and predicting the magnetic and spectroscopic properties of novel thulium dichloride materials.
Sustainable Synthesis and Green Chemistry Aspects in Thulium Dichloride Research
Integrating the principles of green chemistry into lanthanide chemistry is an area of growing importance, driven by concerns over resource scarcity and the environmental impact of traditional synthetic methods. rsc.org While research on thulium dichloride is still at a fundamental stage, future developments will need to consider sustainability.
Green chemistry approaches in related lanthanide research offer a roadmap. For example, the use of ionic liquids as alternative reaction media has been explored for the preparation of lanthanide oxide nanoparticles, representing a move away from volatile organic solvents. researchgate.net The development of highly efficient catalysts, such as lanthanide alkyl compounds for processes like hydrosilylation, contributes to green chemistry by minimizing waste and energy consumption. iastate.edu Furthermore, innovative methods for lanthanide recovery, such as using recyclable protein-based systems, are being developed to create a more sustainable life cycle for these critical elements. acs.org
For thulium dichloride research, future directions in green chemistry could include:
Atom-Economic Syntheses: Designing synthetic routes to TmCl₂ and its derivatives that maximize the incorporation of starting materials into the final product.
Energy-Efficient Processes: Exploring mechanochemical or microwave-assisted syntheses to reduce the energy input required for preparing Tm(II) compounds.
Benign Solvents and Reagents: Investigating the use of greener solvents or solvent-free conditions for thulium dichloride reactions.
Catalyst Recycling: Developing methodologies to recover and reuse thulium-based catalysts, which is crucial given the cost and rarity of the element.
Addressing these aspects will not only reduce the environmental footprint of thulium chemistry but also enhance its economic viability for potential applications in catalysis and materials science.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing high-purity Thulium dichloride (TmCl₂) in laboratory settings?
- Methodological Answer: Synthesis of TmCl₂ typically involves direct reaction of thulium metal with hydrochloric acid under controlled conditions. Ensure stoichiometric ratios (Tm:HCl = 1:2) and use inert atmospheres (e.g., argon gloveboxes) to prevent oxidation . Characterization should include X-ray diffraction (XRD) for crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for purity (>99.9%), and thermogravimetric analysis (TGA) to confirm absence of hydrated phases . For reproducibility, document reaction temperature, solvent choice, and purification steps (e.g., sublimation) in the main manuscript, with extended datasets in supplementary materials .
Q. How should researchers safely handle and store TmCl₂ to mitigate reactivity and degradation risks?
- Methodological Answer: TmCl₂ is hygroscopic and reacts with moisture/oxygen. Handle in gloveboxes with <0.1 ppm O₂/H₂O levels and use Schlenk-line techniques for transfers . Storage requires airtight containers with PTFE seals, preferably under vacuum or argon. Local exhaust ventilation is critical during handling to avoid inhalation of fine particles . Safety protocols mandate PPE (nitrile gloves, lab coats) and immediate decontamination of spills using dry absorbents followed by ethanol rinsing .
Q. Which analytical techniques are essential for verifying the structural integrity of TmCl₂?
- Methodological Answer: Combine XRD for lattice structure validation, Raman spectroscopy to identify Tm–Cl vibrational modes (~250–300 cm⁻¹), and energy-dispersive X-ray spectroscopy (EDS) for elemental mapping . For purity assessment, use ICP-MS to detect trace metals and ion chromatography (IC) for anion impurities (e.g., residual Cl⁻). Report full instrumentation parameters (e.g., XRD scan rate, beam voltage) to enable replication .
Advanced Research Questions
Q. How can hybrid computational-experimental approaches improve predictions of TmCl₂’s electronic properties?
- Methodological Answer: Density functional theory (DFT) models can predict bandgap and magnetic behavior, but calibration against experimental UV-Vis-NIR spectroscopy (e.g., f-f transitions of Tm³⁺) is critical . Use software like VASP or Gaussian with LANL2DZ basis sets for lanthanides. Validate computational models by comparing calculated lattice parameters (±0.05 Å) and magnetic moments (±0.5 µB) with experimental data . Publish raw computational input files and spectroscopic datasets in repositories like Zenodo for transparency .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔfH°) for TmCl₂?
- Methodological Answer: Discrepancies often arise from impurities or measurement techniques. Conduct a meta-analysis of literature data, categorizing studies by synthesis method (e.g., direct chlorination vs. solvothermal) and purity thresholds (>99% vs. 95%) . Replicate key experiments under controlled conditions (e.g., isothermal calorimetry at 298 K) and apply error-propagation analysis to identify systematic biases . Publish negative results and methodological limitations in supplementary materials to guide future studies .
Q. How should experimental designs account for TmCl₂’s hygroscopicity in humidity-dependent studies?
- Methodological Answer: Use humidity-controlled chambers (e.g., 0–90% RH) with real-time monitoring via capacitive sensors. Pre-dry TmCl₂ samples at 150°C under vacuum for 24 hours before testing . For in situ XRD/Raman, employ sealed sample holders with Kapton windows. Include control experiments in inert atmospheres to isolate humidity effects . Data should report RH tolerance thresholds (e.g., structural degradation >60% RH) with confidence intervals (±5%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
